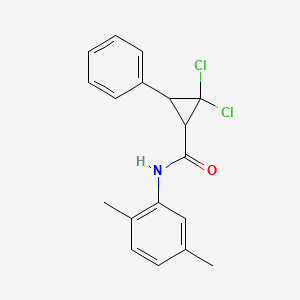![molecular formula C16H9ClN2O2 B5194806 5-(1-aziridinyl)-3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5194806.png)
5-(1-aziridinyl)-3-chloro-6H-anthra[1,9-cd]isoxazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-aziridinyl)-3-chloro-6H-anthra[1,9-cd]isoxazol-6-one, commonly known as CMA3, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. CMA3 belongs to the class of DNA intercalators, which are molecules that can insert themselves between the base pairs of DNA, causing structural changes that can lead to cell death. In
Mechanism of Action
CMA3 exerts its anti-cancer effects by intercalating into the DNA double helix, causing structural changes that lead to the inhibition of DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CMA3 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it can cause DNA damage and induce apoptosis in normal cells at high concentrations. CMA3 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMA3 in lab experiments is its high specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, CMA3 is not very soluble in water, which can make it difficult to administer in vivo. Additionally, CMA3 can cause DNA damage in normal cells at high concentrations, which can limit its clinical applications.
Future Directions
There are several potential future directions for the study of CMA3. One area of research is the development of more efficient synthesis methods that can produce CMA3 in larger quantities. Another direction is the investigation of the synergistic effects of CMA3 with other chemotherapy drugs, which could lead to the development of more effective cancer treatments. Additionally, the use of CMA3 in combination with targeted therapies, such as immunotherapy, could further enhance its anti-cancer effects.
Synthesis Methods
The synthesis of CMA3 involves several steps, including the reaction of 3-chloroanthranilic acid with sodium nitrite and hydrochloric acid to form 5-nitro-3-chloroanthranilic acid. This is followed by the reduction of the nitro group to an amino group using zinc and hydrochloric acid. The resulting compound is then reacted with glyoxal to form the isoxazole ring, and finally, the aziridine group is introduced using aziridine and trifluoroacetic acid.
Scientific Research Applications
CMA3 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast, and lung cancer. CMA3 has also been found to have synergistic effects when used in combination with other chemotherapy drugs, such as doxorubicin and cisplatin.
properties
IUPAC Name |
10-(aziridin-1-yl)-12-chloro-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O2/c17-10-7-11(19-5-6-19)12-13-14(10)18-21-16(13)9-4-2-1-3-8(9)15(12)20/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODYLKQKDXNYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5194737.png)


![methyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5194763.png)
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![2-iodo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5194776.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5194782.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5194796.png)


![diethyl {[(3-methyl-2-pyridinyl)amino]methylene}malonate](/img/structure/B5194825.png)
![N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B5194830.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5194834.png)